molecular formula C24H36N2O9S4 B15185807 methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol CAS No. 74667-72-4

methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol

Cat. No.: B15185807
CAS No.: 74667-72-4
M. Wt: 624.8 g/mol
InChI Key: WAGVYWMLUALDKS-UHFFFAOYSA-N
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Description

Methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]propan-1-ol is a complex organic compound that combines the properties of methanesulfonic acid with a substituted piperazine and a benzothiepin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]propan-1-ol involves multiple steps, starting with the preparation of the benzothiepin core. This is typically achieved through a series of cyclization reactions involving sulfur-containing precursors. The piperazine moiety is then introduced through nucleophilic substitution reactions, followed by the attachment of the methanesulfonic acid group via sulfonation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts to enhance reaction rates and the implementation of purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzothiepin ring can be reduced under specific conditions to yield dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the benzothiepin ring can produce dihydrobenzothiepin compounds .

Scientific Research Applications

Methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]propan-1-ol involves its interaction with specific molecular targets. The methanesulfonic acid group can act as a strong acid, facilitating protonation reactions. The piperazine ring can interact with biological receptors, potentially modulating their activity. The benzothiepin core may contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]propan-1-ol is unique due to its combination of functional groups, which confer a range of chemical and biological properties. This makes it a versatile compound for research and industrial applications.

Properties

CAS No.

74667-72-4

Molecular Formula

C24H36N2O9S4

Molecular Weight

624.8 g/mol

IUPAC Name

methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol

InChI

InChI=1S/C22H28N2O3S2.2CH4O3S/c1-29(26,27)18-7-8-22-19(16-18)20(15-17-5-2-3-6-21(17)28-22)24-12-10-23(11-13-24)9-4-14-25;2*1-5(2,3)4/h2-3,5-8,16,20,25H,4,9-15H2,1H3;2*1H3,(H,2,3,4)

InChI Key

WAGVYWMLUALDKS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCO.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

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